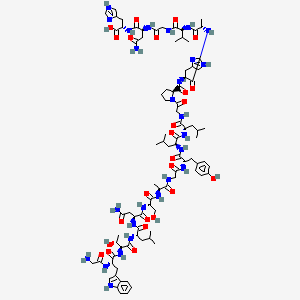
163560-19-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 163560-19-8 is known as the AMARA peptide . It is a fragment containing the minimal phosphorylation site for AMP-activated protein kinase (AMPK) and is a substrate for all AMPK subfamily kinases . The AMARA peptide is widely used to measure AMPK related kinase activity and can also be used for other kinase family members including SIK kinases .
Synthesis Analysis
The AMARA peptide is a synthetic peptide . It is soluble in dilute acid . The peptide is stored in a freeze-dried solid state . It is recommended to store it dessicated and frozen in the dark .Molecular Structure Analysis
The molecular structure of the AMARA peptide is H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH . The molecular formula is C62H115N27O17S .Chemical Reactions Analysis
The AMARA peptide contains a serine at position seven that is subject to phosphorylation by AMPK . This phosphorylation is a key part of the peptide’s role as a substrate for AMPK and its related kinase activity.Physical And Chemical Properties Analysis
The AMARA peptide has a molecular weight of 1542.8 . It is soluble in dilute acid . The peptide is typically stored as a freeze-dried solid .Applications De Recherche Scientifique
Importance of Statistical Methods in Research
Statistical methods play a crucial role in scientific research, enabling researchers to use statistical machinery effectively without in-depth knowledge of its workings. These methods are vital for data analysis and interpretation in various scientific fields, including the study of chemical compounds like 163560-19-8 (Kendall, 1937).
Advancements in Carbon Allotropes Research
Research in carbon allotropes, such as fullerenes, nanotubes, and graphene, has significant implications for the study and applications of various chemicals, potentially including this compound. These advancements highlight the material's unique scientific and technological importance (Hirsch, 2010).
Role of Reproducibility in Scientific Progress
Reproducibility is a foundational aspect of scientific research, ensuring the credibility of published literature and fostering discovery. This principle is essential in validating the findings related to compounds like this compound (Munafo et al., 2017).
Big Data in Scientific Research
The application of big data in scientific research, such as in the discovery of the Higgs boson particle, underscores the importance of data-intensive research methods. This approach can be vital in the study of chemical compounds, offering deep insights into their properties and applications (Krishnan, 2020).
Data Sharing Practices Among Scientists
Data sharing is a critical part of the scientific method, allowing for verification of results and further research. Understanding current data sharing practices can inform the dissemination and utilization of research on substances like this compound (Tenopir et al., 2011).
Information Processing in Biological Research
Advanced information processing and control systems are integral to biological research, including the study of chemical compounds. These systems enable precise experimental designs and complex data analysis, crucial for understanding the effects of chemicals like this compound (McCann & Ray, 1966).
Mathematical Modeling in Research
Mathematical models, such as those used in studying COVID-19, illustrate the importance of data-driven approaches in scientific research. This methodology can be applied to the study of specific compounds, providing insights into their behavior and potential applications (Sokolov & Sokolova, 2020).
Open-Source Hardware in Scientific Research
Open-source hardware offers low-cost alternatives for data collection and analysis in scientific research. This approach can be beneficial in studies involving compounds like this compound, allowing for cost-effective and efficient data gathering (Fisher & Gould, 2012).
Mécanisme D'action
Propriétés
Numéro CAS |
163560-19-8 |
|---|---|
Formule moléculaire |
C₆₂H₁₁₅N₂₇O₁₇S |
Poids moléculaire |
1542.81 |
Séquence |
One Letter Code: AMARAASAAALARRR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











